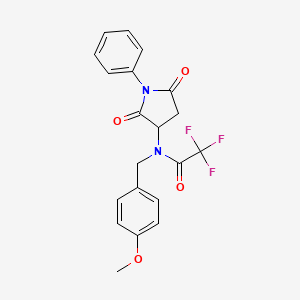
1-(4-Methylsulfanylphenyl)-3-(2-pyridin-4-ylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylsulfanylphenyl)-3-(2-pyridin-4-ylethyl)urea is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a 4-methylsulfanylphenyl group and a 2-pyridin-4-ylethyl group, making it a versatile molecule for research and industrial purposes.
准备方法
The synthesis of 1-(4-Methylsulfanylphenyl)-3-(2-pyridin-4-ylethyl)urea typically involves the reaction of 4-methylsulfanylphenyl isocyanate with 2-(4-pyridyl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
化学反应分析
1-(4-Methylsulfanylphenyl)-3-(2-pyridin-4-ylethyl)urea undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Methylsulfanylphenyl)-3-(2-pyridin-4-ylethyl)urea has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound is utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(4-Methylsulfanylphenyl)-3-(2-pyridin-4-ylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active site residues, while the aromatic groups provide hydrophobic interactions, stabilizing the compound within the binding pocket. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
1-(4-Methylsulfanylphenyl)-3-(2-pyridin-4-ylethyl)urea can be compared with similar compounds such as:
1-(4-Methylsulfanylphenyl)-3-(2-pyridin-3-ylethyl)urea: Differing by the position of the pyridine nitrogen, which can affect binding affinity and specificity.
1-(4-Methylsulfanylphenyl)-3-(2-pyridin-2-ylethyl)urea: Another positional isomer with distinct chemical and biological properties.
1-(4-Methylsulfanylphenyl)-3-(2-pyridin-5-ylethyl)urea: Featuring a different substitution pattern on the pyridine ring, influencing its reactivity and applications.
属性
IUPAC Name |
1-(4-methylsulfanylphenyl)-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-20-14-4-2-13(3-5-14)18-15(19)17-11-8-12-6-9-16-10-7-12/h2-7,9-10H,8,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJYNNKERPWJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-cyclopentylpyrimidin-2-yl)(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5443345.png)
METHANONE](/img/structure/B5443365.png)
![(2Z)-N-[3-[4-(dimethylamino)butylamino]propyl]-2-hydroxyiminoacetamide](/img/structure/B5443371.png)
![4-[(4-{[(dimethylamino)sulfonyl]amino}phenyl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5443378.png)
![[3-(2-methylbenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5443391.png)
![N-(2-methoxyethyl)-4-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5443397.png)

![N~4~-(2-methyl-2-propen-1-yl)-7-(1-piperazinylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5443401.png)
![5-[4-(diethylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5443406.png)
![3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5443412.png)
![1-methyl-1'-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5443416.png)
![7-(3-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5443439.png)
![4-butoxy-N-[(E)-3-(3-hydroxypropylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5443445.png)

